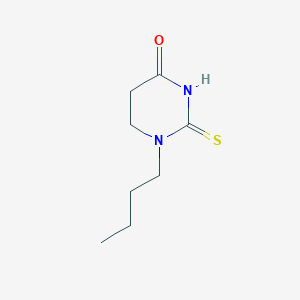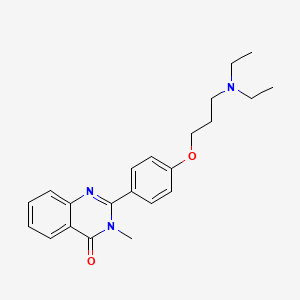
2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(Diethylamino)propoxy)phenyl)-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the diethylamino group and the propoxyphenyl moiety. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required
Properties
CAS No. |
88933-00-0 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[4-[3-(diethylamino)propoxy]phenyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C22H27N3O2/c1-4-25(5-2)15-8-16-27-18-13-11-17(12-14-18)21-23-20-10-7-6-9-19(20)22(26)24(21)3/h6-7,9-14H,4-5,8,15-16H2,1-3H3 |
InChI Key |
OXXULVZUFWGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


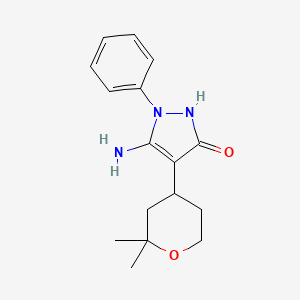
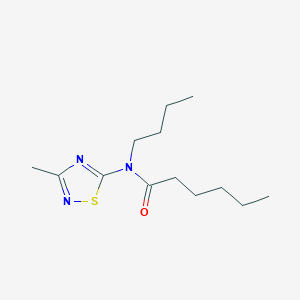
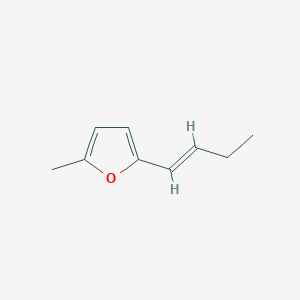
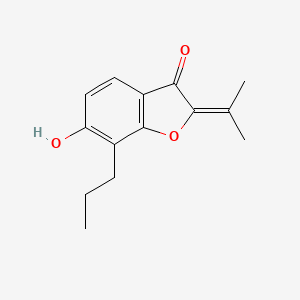
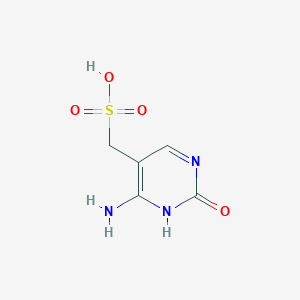
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
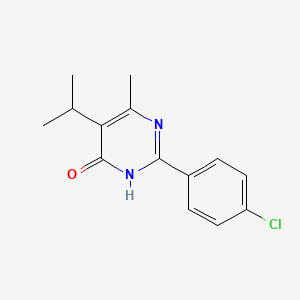
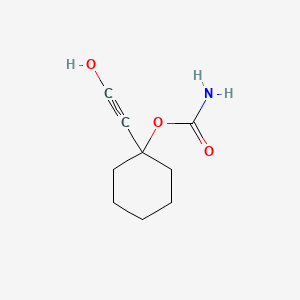
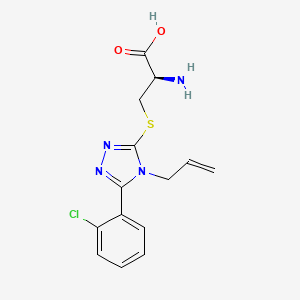
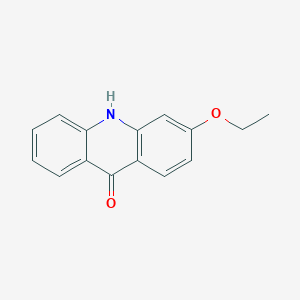
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
